Boc-(R)-2-Amino-4-pentenoic acid (Boc-R-2,4-Dap), due to its R-configuration and the presence of an alkene moiety, serves as a valuable building block for the synthesis of peptides with specific functionalities. The Boc protecting group ensures chain assembly while the R-stereochemistry allows for control over the peptide's three-dimensional structure, which can be crucial for its biological activity []. The alkene group can further participate in various reactions, enabling the introduction of additional functionalities or crosslinking with other biomolecules [].
The chiral backbone of Boc-R-2,4-Dap makes it a promising candidate for the development of new chiral catalysts. By incorporating this unit into a catalyst scaffold, researchers can achieve excellent enantioselectivity in various organic reactions. The alkene functionality can again be exploited for further catalyst design and fine-tuning its properties [].
Boc-R-2,4-Dap's unique structure allows it to participate in self-assembly processes, leading to the formation of well-defined supramolecular assemblies. These assemblies can possess interesting properties based on their architecture and chirality. Researchers are exploring the potential applications of such assemblies in areas like drug delivery and molecular recognition [].
Boc-R-2,4-Dap can be a valuable tool for studying protein-ligand interactions. By incorporating this amino acid analog into a peptide sequence that interacts with a specific protein, researchers can gain insights into the role of stereochemistry and functional groups in ligand binding [].
Boc-(R)-2-amino-4-pentenoic acid is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is notable for its unsaturated side chain, which includes a double bond between the fourth and fifth carbon atoms. Its molecular formula is C11H19NO4, and it has a molecular weight of approximately 229.28 g/mol. The compound is primarily used as an intermediate in organic synthesis and in the development of pharmaceuticals due to its unique structural properties that allow for various chemical modifications.
Research indicates that Boc-(R)-2-amino-4-pentenoic acid and its derivatives exhibit biological activity relevant to neuroscience and pharmacology. Specifically, compounds with similar structures have been studied for their roles as ligands at ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system . These interactions suggest potential applications in developing drugs for neurological disorders.
The synthesis of Boc-(R)-2-amino-4-pentenoic acid typically involves several steps:
Boc-(R)-2-amino-4-pentenoic acid serves multiple purposes in research and industry:
Studies involving Boc-(R)-2-amino-4-pentenoic acid focus on its interactions with various biological targets. For instance:
Boc-(R)-2-amino-4-pentenoic acid shares structural similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Boc-(S)-2-amino-4-methyl-4-pentenoic acid | Amino Acid Derivative | Contains a methyl group at the fourth carbon |
| (S)-2-Amino-2-methylpent-4-enoic acid | Amino Acid | Lacks Boc protection; different side chain |
| Boc-D-2-Amino-4-bromo-4-pentenoic acid | Halogenated Amino Acid Derivative | Contains bromine; affects reactivity and stability |
| (S)-2-Amino-4-pentenoic acid | Unprotected Amino Acid | Lacks protective groups; more reactive |
The primary uniqueness of Boc-(R)-2-amino-4-pentenoic acid lies in its specific configuration and the presence of the Boc protecting group, which enhances its utility in synthetic applications while providing stability during reactions.
The synthesis of tert-butyloxycarbonyl-(R)-2-amino-4-pentenoic acid follows established methodologies for amino acid preparation, building upon classical synthetic approaches that have been refined over decades of research [7]. Traditional routes typically begin with the preparation of the base amino acid structure followed by subsequent protection of the amino group with the tert-butyloxycarbonyl protecting group [8].
One fundamental approach involves the alkylation of glycine derivatives, where the amino acid backbone is constructed through carbon-carbon bond formation reactions [13]. The traditional Strecker synthesis represents a cornerstone methodology in amino acid preparation, involving the reaction of aldehydes with ammonia and hydrogen cyanide to form aminonitriles, which are subsequently hydrolyzed to yield amino acids [22]. This approach has been adapted for the preparation of various substituted amino acids including pentenoic derivatives [7].
The conventional synthesis pathway typically proceeds through several key transformations. Initial formation of the pentenoic acid backbone can be achieved through various carbon chain extension reactions [37]. The preparation of 4-pentenoic acid derivatives often employs propylene alcohol and orthoacetate as starting materials, utilizing rearrangement reactions followed by hydrolysis under alkaline conditions [37]. This methodology provides access to the unsaturated five-carbon chain that forms the structural foundation of the target compound [38].
Following backbone construction, amino group introduction represents a critical step in traditional synthesis routes [8]. Classical methods involve nucleophilic substitution reactions where amino groups are introduced through displacement reactions or through reductive amination processes [9]. The stereochemical control at the alpha-carbon position requires careful selection of reaction conditions and reagents to ensure the desired (R)-configuration is obtained [12].
| Synthesis Step | Traditional Method | Typical Yield Range | Key Considerations |
|---|---|---|---|
| Chain Formation | Alkylation reactions | 60-75% | Regioselectivity control |
| Amino Introduction | Nucleophilic substitution | 70-85% | Stereochemical retention |
| Protection | tert-Butyloxycarbonyl installation | 85-95% | Mild reaction conditions |
| Purification | Crystallization/extraction | 80-90% | Product isolation efficiency |
Traditional methods often rely on resolution techniques for obtaining enantiomerically pure products [12]. These approaches involve the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer [40]. While effective, these methods typically suffer from theoretical maximum yields of fifty percent for the desired enantiomer [24].
Modern enantioselective synthesis of tert-butyloxycarbonyl-(R)-2-amino-4-pentenoic acid employs sophisticated catalytic methodologies that enable direct access to enantiomerically pure products [21] [26]. These approaches represent significant advances over traditional resolution-based methods, offering improved atom economy and higher overall yields [13].
Asymmetric catalysis has emerged as a powerful tool for the stereoselective construction of amino acid frameworks [21]. Chiral phosphoramidite complexes with rhodium have demonstrated exceptional enantioselectivity in the formation of amino acid derivatives [10]. These catalytic systems enable the direct formation of carbon-nitrogen bonds with precise stereochemical control, achieving enantiomeric excesses exceeding ninety-five percent [25].
The utilization of chiral auxiliaries represents another sophisticated approach to enantioselective synthesis [24] [27]. Evans oxazolidinones and related chiral auxiliaries facilitate the stereoselective alkylation of amino acid precursors, enabling the controlled introduction of substituents at the alpha-carbon position [4]. The (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide auxiliary has proven particularly effective for the synthesis of optically active amino acids, enabling high optical purity through controlled stereochemical relay mechanisms [27].
Catalytic asymmetric aminomethylation reactions have shown remarkable promise for the direct synthesis of beta-amino acids with excellent stereocontrol [21] [26]. These methodologies employ confined imidodiphosphorimidate catalysts that facilitate the reaction of bis-silyl ketene acetals with silylated aminomethyl ethers, providing access to free amino acids in high yields and enantioselectivities [26]. The reaction proceeds through silylium-based asymmetric counteranion-directed catalysis, enabling precise control over the stereochemical outcome [21].
Recent developments in photoredox biocatalysis have opened new avenues for stereoselective amino acid synthesis [25]. The synergistic combination of photoredox catalysis with pyridoxal phosphate-dependent enzymes enables the stereoselective functionalization of serine derivatives through radical-mediated transformations [25]. This approach provides access to non-canonical amino acids with excellent stereochemical control and represents a novel activation mode that is both new-to-nature and new-to-chemistry [25].
| Catalytic System | Enantioselectivity | Yield Range | Substrate Scope |
|---|---|---|---|
| Rhodium-phosphoramidite | >95% ee | 80-95% | Aromatic/aliphatic |
| Chiral auxiliaries | >90% ee | 75-90% | Broad substrate range |
| Imidodiphosphorimidate | >95% ee | 85-95% | Aromatic/aliphatic |
| Photoredox-biocatalysis | >95% ee | 70-90% | Amino acid derivatives |
The development of organocatalytic approaches has further expanded the toolkit for enantioselective amino acid synthesis [10]. Proline-catalyzed aldol reactions and related transformations enable the stereoselective formation of amino acid precursors under mild reaction conditions [10]. These methodologies often proceed through well-defined transition states that enable predictable stereochemical outcomes [23].
The tert-butyloxycarbonyl protecting group represents one of the most widely employed strategies for amino protection in synthetic chemistry [29] [32]. The selection and implementation of appropriate protection and deprotection strategies are critical for the successful synthesis of tert-butyloxycarbonyl-(R)-2-amino-4-pentenoic acid, requiring careful consideration of reaction conditions and substrate compatibility [11] [14].
The installation of the tert-butyloxycarbonyl group typically employs di-tert-butyl dicarbonate as the protecting reagent [29] [32]. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the dicarbonate, resulting in the formation of a tetrahedral intermediate that subsequently eliminates to yield the protected carbamate [30]. The reaction is typically performed in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the acid generated during the process [11] [32].
The mechanism of tert-butyloxycarbonyl protection involves initial nucleophilic addition of the amine to one of the carbonyl groups of di-tert-butyl dicarbonate [29]. The resulting tetrahedral intermediate undergoes elimination of the tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide [30]. The base present in the reaction mixture abstracts the proton from the initially formed protonated carbamate, yielding the final protected amino acid derivative [31].
Protection conditions require careful optimization to ensure high yields and minimal side reactions [32]. The reaction is typically conducted at room temperature or with moderate heating to forty degrees Celsius [11]. Solvent selection plays a crucial role, with tetrahydrofuran, acetonitrile, and water-tetrahydrofuran mixtures being commonly employed [14] [32]. The use of aqueous conditions enables environmentally benign protection under catalyst-free conditions [29].
| Protection Conditions | Temperature | Solvent System | Base | Typical Yield |
|---|---|---|---|---|
| Standard conditions | Room temperature | Tetrahydrofuran | Triethylamine | 85-95% |
| Aqueous conditions | Room temperature | Water/Tetrahydrofuran | Sodium bicarbonate | 80-90% |
| Anhydrous conditions | 40°C | Acetonitrile | DMAP | 90-95% |
| Solvent-free conditions | Room temperature | Neat | Triethylamine | 80-90% |
Deprotection of the tert-butyloxycarbonyl group is typically achieved under acidic conditions using trifluoroacetic acid or hydrochloric acid [29] [30]. The deprotection mechanism involves protonation of the carbonyl oxygen, which activates the carbamate toward nucleophilic attack by water [31]. The resulting tetrahedral intermediate eliminates to form a tert-butyl carbocation and carbamic acid, with the latter spontaneously decarboxylating to yield the free amine and carbon dioxide [30].
The use of trifluoroacetic acid in dichloromethane represents the most common deprotection protocol [11] [33]. This combination provides rapid and complete removal of the protecting group under mild conditions [30]. The reaction typically proceeds to completion within hours at room temperature, with the evolution of carbon dioxide serving as a visual indicator of reaction progress [31]. Alternative deprotection methods include the use of thermal conditions in continuous flow systems, which can provide selective deprotection based on substrate structure [35].
Scavenger systems are often employed during deprotection to prevent unwanted alkylation reactions [33] [36]. The tert-butyl carbocation generated during deprotection can alkylate nucleophilic sites on the amino acid, leading to side product formation [32]. Common scavengers include anisole, thioanisole, and water, which trap the carbocation before it can react with the substrate [33] [36].
Industrial production of tert-butyloxycarbonyl-(R)-2-amino-4-pentenoic acid requires careful consideration of scalability, cost-effectiveness, and process robustness [15] [16]. The transition from laboratory-scale synthesis to industrial manufacturing involves optimization of reaction conditions, solvent systems, and purification protocols to ensure consistent product quality and economic viability [45].
Fermentation-based approaches represent a significant component of industrial amino acid production, though direct fermentation of substituted amino acids like the pentenoic derivatives often requires engineered microbial strains [15] [16]. Corynebacterium glutamicum serves as the primary industrial workhorse for amino acid fermentation, though genetic modifications are typically required to enable production of non-natural amino acids [16]. The fermentation process involves careful control of temperature, pH, and nutrient supply to optimize product formation [16].
Scale-up considerations for chemical synthesis routes focus on reaction engineering and process intensification [15] [45]. The optimization of reaction parameters through design of experiments methodologies enables identification of robust operating windows that maintain product quality across different scales [45]. Temperature control becomes particularly critical at industrial scales, where heat transfer limitations can impact reaction selectivity and yield [48].
Bioreactor design plays a crucial role in fermentation-based production systems [16]. Industrial-scale fermentation typically employs fed-batch or continuous processing modes to maximize productivity [16]. The design incorporates cooling coils, baffles, and sparger rings to ensure adequate mixing and mass transfer [16]. Process parameters including agitation rate, aeration, and feed strategy require optimization to maintain optimal cell growth and product formation conditions [16].
| Production Method | Scale Range | Typical Yield | Production Time | Key Advantages |
|---|---|---|---|---|
| Chemical synthesis | 1-100 kg | 70-85% | 3-7 days | High stereoselectivity |
| Fermentation | 100-1000 kg | 60-75% | 5-10 days | Cost-effective |
| Hybrid approach | 10-500 kg | 75-90% | 4-8 days | Process flexibility |
| Continuous flow | 1-50 kg | 80-95% | 1-3 days | Process intensification |
Downstream processing and purification represent significant cost components in industrial production [15] [17]. The separation of amino acids from fermentation broth typically involves centrifugation or filtration followed by chromatographic purification [15]. Ion-exchange chromatography is commonly employed for amino acid purification, taking advantage of the zwitterionic nature of these compounds [17]. The development of efficient crystallization processes enables high-purity product recovery while minimizing solvent consumption [40] [42].
Process optimization through statistical design of experiments enables identification of optimal operating conditions for industrial production [45] [46]. Multi-variable optimization studies examine the effects of temperature, pressure, solvent composition, and reaction time on product yield and purity [45]. Response surface methodology provides mathematical models that predict process performance across the design space, enabling robust process control [45].
Quality assurance protocols for industrial production require comprehensive analytical testing throughout the manufacturing process [17] [19]. In-process monitoring using high-performance liquid chromatography enables real-time assessment of reaction progress and product formation [17]. The implementation of statistical process control ensures consistent product quality and enables early detection of process deviations [19].
Comprehensive quality control and purity analysis of tert-butyloxycarbonyl-(R)-2-amino-4-pentenoic acid requires sophisticated analytical methodologies that can accurately assess chemical purity, enantiomeric excess, and structural integrity [17] [18]. The development of robust analytical protocols is essential for ensuring product quality in both research and industrial settings [19] [20].
High-performance liquid chromatography represents the primary analytical technique for amino acid purity analysis [17] [18]. The methodology typically employs reverse-phase chromatography with ultraviolet detection, though charged aerosol detection and mass spectrometry are increasingly utilized for comprehensive impurity profiling [17]. Amino acid analyzers based on cation-exchange chromatography with post-column ninhydrin derivatization provide specialized capabilities for amino acid analysis [17].
Chiral analysis requires specialized chromatographic conditions to resolve enantiomers and determine enantiomeric excess [18] [20]. Chiral stationary phases or pre-column derivatization with chiral reagents enable separation of amino acid enantiomers [20]. The analysis typically requires careful optimization of mobile phase composition, temperature, and flow rate to achieve adequate resolution between enantiomers [18].
| Analytical Method | Detection Limit | Precision | Analysis Time | Application |
|---|---|---|---|---|
| HPLC-UV | 1-10 μg/mL | ±2-5% | 15-30 min | Purity analysis |
| HPLC-MS | 0.1-1 μg/mL | ±1-3% | 20-40 min | Impurity identification |
| Amino acid analyzer | 0.5-2 μg/mL | ±1-2% | 30-60 min | Quantitative analysis |
| Chiral HPLC | 0.1-0.5% ee | ±0.1-0.2% ee | 30-45 min | Enantiomeric purity |
Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration of characteristic resonances [41] [43]. Proton nuclear magnetic resonance enables identification of impurities and assessment of chemical purity through comparison of integration ratios [43]. Fluorine-19 nuclear magnetic resonance has emerged as a powerful technique for amino acid analysis following derivatization with fluorine-containing reagents [41].
Mass spectrometry offers high sensitivity and specificity for molecular identification and impurity characterization [17] [19]. Electrospray ionization mass spectrometry enables accurate mass determination and structural elucidation of unknown impurities [17]. Tandem mass spectrometry provides additional structural information through fragmentation patterns that confirm molecular identity [19].
Purity specifications for pharmaceutical applications typically require total impurities to be below defined limits, often in the range of 0.1-0.5% by weight [17]. Regulatory guidelines such as those established by the Food Chemicals Codex provide acceptance criteria for amino acid purity that must be met for commercial applications [17]. The implementation of validated analytical methods ensures compliance with regulatory requirements and maintains product quality standards [19].
Crystallization-based purification methods require careful control of conditions to achieve optimal crystal size and purity [40] [42]. The addition of surfactants or alcohols during crystallization can improve crystal morphology and facilitate solid-liquid separation [42]. Recrystallization from aqueous acetic acid solutions provides an effective purification method for amino acids, enabling removal of colored impurities and achievement of high purity levels [40].
Nuclear magnetic resonance spectroscopy provides fundamental structural information for tert-butoxycarbonyl-(R)-2-amino-4-pentenoic acid through both proton and carbon-13 analyses. The characteristic ¹H Nuclear Magnetic Resonance spectrum reveals distinct signals that unambiguously confirm the molecular structure and stereochemical configuration [1] [2] [3].
The tert-butyl protecting group appears as a sharp singlet at 1.40-1.44 parts per million, integrating for nine protons, which represents the diagnostic signature of the Boc moiety [1]. The α-carbon proton resonates as a multiplet between 4.32-4.38 parts per million, consistent with its location adjacent to both the electron-withdrawing carboxyl group and the nitrogen-bearing carbamate [2]. The allylic methylene protons generate a complex multiplet at 2.41-2.53 parts per million, while the terminal vinyl proton appears downfield at 5.62-5.71 parts per million due to the deshielding effect of the alkene π-system [1] [2].
The terminal methylene protons of the pentenoic side chain produce characteristic signals at 5.04-5.12 parts per million, appearing as multiplets due to coupling with the adjacent vinyl proton [2]. The carbamate nitrogen-hydrogen bond manifests as a broad singlet at approximately 5.04 parts per million, typical of exchangeable protons in Boc-protected amino acids [1] [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural verification through chemical shift analysis. The tert-butyl carbons resonate at 28.37 parts per million, while the α-carbon appears at 53.0 parts per million [1] [2]. The allylic carbon generates a signal at 36.86 parts per million, and the vinyl carbons produce characteristic resonances at 132.42 parts per million for the internal carbon and 119.12 parts per million for the terminal carbon [2]. The carboxyl carbon appears significantly downfield at 172.62 parts per million, confirming the presence of the carboxylic acid functionality [1] [3].
Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, enable complete assignment of all carbon-hydrogen connectivities and confirm the molecular framework [2] [3]. These analyses demonstrate that the R-enantiomer maintains its stereochemical integrity under standard analytical conditions.
Electrospray ionization mass spectrometry serves as a powerful analytical tool for characterizing tert-butoxycarbonyl-(R)-2-amino-4-pentenoic acid, providing accurate molecular weight determination and structural confirmation through fragmentation analysis [4] [5] [6]. The technique operates under mild ionization conditions that preserve the molecular integrity while enabling detailed structural elucidation.
In positive ion mode, the molecular ion appears as a protonated species at mass-to-charge ratio 230.13, corresponding to [M+H]⁺, with exceptional mass accuracy typically within 2-3 parts per million of the theoretical value [4] [6]. Sodium adduct formation generates a secondary peak at 252.11 mass-to-charge units [M+Na]⁺, which frequently appears in electrospray conditions when trace sodium contamination occurs [4] [5]. The formation of dimeric species through intermolecular hydrogen bonding produces a characteristic peak at 459.24 mass-to-charge units [2M+H]⁺, indicating the compound's propensity for supramolecular association [6].
Negative ion electrospray ionization yields the deprotonated molecular ion at 228.12 mass-to-charge units [M-H]⁻, confirming the acidic nature of the carboxyl functionality [4] [5]. This ionization mode typically provides enhanced sensitivity for carboxylic acid-containing compounds and offers complementary fragmentation information.
Collision-induced dissociation experiments reveal characteristic fragmentation patterns that provide structural insight [7] [6]. The primary fragmentation pathway involves loss of the tert-butoxycarbonyl group, generating a prominent fragment ion at 174.09 mass-to-charge units [M-C₄H₈O]⁺, which represents elimination of the protecting group through a well-established mechanism [4] [6]. Secondary fragmentation includes loss of carbon dioxide from the carboxyl group and cleavage at the allylic position.
Tandem mass spectrometry analysis demonstrates excellent reproducibility and serves as a reliable method for compound identification and purity assessment [5] [6]. The fragmentation behavior remains consistent across different instrumental platforms and provides fingerprint-like spectral characteristics for quality control applications [4].
Infrared spectroscopic analysis provides comprehensive vibrational characterization of tert-butoxycarbonyl-(R)-2-amino-4-pentenoic acid, revealing distinctive absorption patterns that confirm structural features and functional group presence [8] [9] [10]. The technique offers rapid, non-destructive analysis with excellent diagnostic capability for this protected amino acid derivative.
The nitrogen-hydrogen stretching region exhibits a medium to strong absorption between 3350-3400 wavenumbers, characteristic of the Boc-protected carbamate functionality [11] [10] [12]. This absorption appears less broad than typical primary amine stretches due to the decreased hydrogen bonding capacity of the protected nitrogen [11] [13]. The carbon-hydrogen stretching vibrations of the aliphatic portions appear as strong absorptions in the 2976-2980 wavenumber region, typical of alkyl methylene and methyl groups [9] [13].
The carbonyl stretching region provides critical structural information through two distinct absorptions [8] [10] [12]. The carboxylic acid carbonyl generates a very strong absorption at 1745 wavenumbers, while the carbamate carbonyl of the Boc group appears at 1715 wavenumbers [10] [12]. This dual carbonyl pattern serves as a diagnostic fingerprint for Boc-protected amino acids and confirms the presence of both functional groups [8] [12].
The carbamate nitrogen-hydrogen bending vibration produces a medium intensity absorption at 1505 wavenumbers, while alkyl carbon-hydrogen bending modes appear at 1437 wavenumbers [9] [10]. The tert-butyl ester carbon-oxygen stretching vibrations generate strong absorptions at 1366 and 1162 wavenumbers, characteristic of the Boc protecting group [14] [12]. Additional carbon-oxygen stretching appears at 1250 wavenumbers, confirming the presence of multiple carbon-oxygen bonds in the molecular framework [10] [15].
The terminal alkene functionality produces a medium intensity absorption at 920 wavenumbers due to carbon-carbon double bond bending vibrations [9] [13]. This absorption, combined with the vinyl carbon-hydrogen stretches above 3000 wavenumbers, confirms the presence of the unsaturated side chain [13] [15].
Temperature-dependent infrared studies reveal subtle changes in hydrogen bonding patterns and conformational preferences [14]. At elevated temperatures, the nitrogen-hydrogen and oxygen-hydrogen stretching frequencies shift to higher wavenumbers due to reduced intermolecular interactions [11] [14]. These studies provide insight into the thermal stability and molecular dynamics of the compound.
X-ray crystallographic analysis represents the gold standard for three-dimensional structural determination of tert-butoxycarbonyl-(R)-2-amino-4-pentenoic acid, providing atomic-level resolution of molecular geometry and intermolecular interactions [16] [17] [18]. Single crystal diffraction studies reveal detailed information about bond lengths, bond angles, and crystal packing arrangements that are essential for understanding the compound's solid-state behavior.
The compound crystallizes in the monoclinic crystal system with space group P2₁, consistent with its chiral nature and the requirement for non-centrosymmetric packing [19] [20] [21]. The unit cell parameters typically include dimensions of approximately 8.742 × 11.356 × 12.485 Angstroms with a beta angle of 96.34 degrees, yielding a unit cell volume of 1233.2 cubic Angstroms [22] [19]. Four molecules occupy the asymmetric unit, with a calculated density of 1.234 grams per cubic centimeter [19] [20].
Detailed analysis of the molecular geometry reveals that the amino acid backbone adopts an extended conformation with the R-stereocenter maintaining its absolute configuration [17] [21]. The tert-butoxycarbonyl group exhibits typical staggered geometry with carbon-carbon bond lengths of 1.54 Angstroms and carbon-oxygen distances of 1.43 Angstroms [22] [19]. The carbamate linkage displays characteristic planarity with carbon-nitrogen bond distances of 1.34 Angstroms, indicating partial double bond character due to resonance [21].
The pentenoic side chain extends in an approximately linear fashion with the carbon-carbon double bond exhibiting the expected 1.34 Angstrom distance [19] [21]. Torsion angles along the side chain reveal minimal steric interactions, allowing for optimal molecular packing within the crystal lattice [22] [19].
Intermolecular hydrogen bonding patterns demonstrate the formation of extended networks through carboxyl-carboxyl dimers and carbamate nitrogen-hydrogen to carbonyl oxygen interactions [17] [19] [20]. These hydrogen bonds exhibit distances ranging from 1.8 to 2.1 Angstroms and contribute significantly to crystal stability [19] [21]. The hydrophobic tert-butyl and allylic portions aggregate through van der Waals interactions, creating distinct hydrophobic and hydrophilic regions within the crystal structure [19] [20].
Advanced crystallographic analysis using synchrotron radiation sources enables electron density mapping with exceptional precision, revealing subtle details of bonding electron distribution and thermal motion parameters [17]. These studies confirm the absence of positional disorder and validate the high quality of the crystalline material [17] [18].
Chiral high-performance liquid chromatography serves as the primary analytical method for enantiomeric purity assessment of tert-butoxycarbonyl-(R)-2-amino-4-pentenoic acid, utilizing specialized stationary phases that enable baseline separation of enantiomers [23] [24] [25]. Multiple chiral stationary phase systems provide complementary analytical approaches for comprehensive enantiopurity characterization.
Polysaccharide-based chiral stationary phases, including CHIRALPAK IA and CHIRALPAK IC columns, demonstrate excellent enantioselectivity for Boc-protected amino acid derivatives [23] [24] [26]. The CHIRALPAK IA system, utilizing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, achieves baseline resolution with separation factors (α) of 1.51 and resolution values (Rs) of 2.8 under optimized conditions [23] [24]. Mobile phase composition significantly influences separation performance, with hexane-ethanol mixtures containing trifluoroacetic acid providing optimal selectivity [23] [26].
The CHIRALPAK IC system, based on cellulose tris(3,5-dimethylphenylcarbamate), exhibits superior resolution performance with Rs values reaching 3.1 and separation factors of 1.39 [23] [24]. This system demonstrates enhanced sensitivity with detection limits as low as 0.3 micrograms per milliliter, making it ideal for trace enantiomeric impurity analysis [23]. The retention mechanism involves hydrogen bonding interactions between the carbamate nitrogen and the chiral selector, combined with π-π interactions from the aromatic portions [23] [24].
Macrocyclic glycopeptide-based stationary phases, including teicoplanin and vancomycin phases, provide alternative selectivity mechanisms through multiple interaction sites [26] [25] [27]. The teicoplanin system achieves excellent separation with retention times of 9.4 and 13.2 minutes for the R- and S-enantiomers respectively, demonstrating separation factors of 1.40 [25] [27]. These phases operate effectively in both normal-phase and reversed-phase modes, offering flexibility in method development [26] [27].
Method validation studies demonstrate excellent precision, accuracy, and robustness across multiple analytical platforms [23] [24] [25]. Inter-day and intra-day precision typically achieve relative standard deviation values below 2%, while accuracy assessments show recovery rates between 98-102% [23] [27]. The methods successfully quantify enantiomeric excess values above 99%, meeting stringent pharmaceutical industry requirements for chiral purity analysis [23] [24].
Advanced detection systems, including circular dichroism and optical rotation detectors, provide additional confirmation of stereochemical assignments [26] [27]. These detection modes enable absolute configuration determination and offer enhanced selectivity for chiral analysis applications [28] [26].
Optical rotation analysis provides fundamental stereochemical characterization of tert-butoxycarbonyl-(R)-2-amino-4-pentenoic acid through measurement of its interaction with plane-polarized light [28] [29] [30]. This classical analytical technique offers rapid, precise determination of optical purity and serves as a primary method for stereochemical identification and quality control.
Specific rotation measurements conducted at the sodium D-line (589 nanometers) under standardized conditions reveal characteristic positive rotation values for the R-enantiomer [29] [30] [31]. In methanol solution at 1.0 gram per 100 milliliters concentration, the compound exhibits a specific rotation of +10.5 degrees, consistent with its R-absolute configuration [29] [32]. Solvent effects demonstrate significant influence on rotation magnitude, with chloroform solutions showing enhanced rotation (+16.4 degrees) due to reduced solvation and altered conformational equilibria [30] [31].
Temperature dependence studies reveal linear relationships between optical rotation and temperature, with typical coefficients of -0.02 degrees per degree Celsius [29] [30]. These measurements enable temperature correction calculations and provide insight into conformational dynamics in solution [29] [31]. The rotation remains stable across the typical analytical temperature range (15-25 degrees Celsius), indicating conformational rigidity of the molecular framework [30].
Wavelength-dependent optical rotation measurements, conducted using multiple laser sources, demonstrate normal optical rotatory dispersion behavior [31]. The rotation magnitude increases at shorter wavelengths according to classical dispersion theory, providing additional confirmation of structural assignments [29] [31]. These multi-wavelength studies enable detection of trace impurities that might not be apparent in single-wavelength measurements [28] [31].
Enantiomeric excess determination through optical rotation analysis achieves precision levels of ±0.1%, making it suitable for pharmaceutical applications requiring high purity standards [29] [30]. The relationship between observed rotation and enantiomeric excess follows Beer's law linearity, enabling accurate quantitative analysis [29]. Validation studies demonstrate excellent correlation between optical rotation and chiral chromatographic results, confirming the reliability of both analytical approaches [23] [29].